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molecular formula C12H18O B8534921 2-(2-Formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene

2-(2-Formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene

Cat. No. B8534921
M. Wt: 178.27 g/mol
InChI Key: UJOYFNQUCLANMV-UHFFFAOYSA-N
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Patent
US04031132

Procedure details

12 drops of 85% phosphoric acid were added to a mixture, cooled to -15° C in a laboratory autoclave, of 76 g of 3-isopropenyl-1-methyl-2-methylene-cyclopentan-1-ol and 72 g of ethyl vinyl ether. After gassing with argon, the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C (this took about 15 minutes) and held at this temperature until a distinct drop in pressure occurred (about 100 minutes). The reaction mixture was then quenched, taken up in ether, washed with aqueous bicarbonate solution and water, the solution dried over anhydrous magnesium sulphate and concentrated under reduced pressure. The crude product (110 g), obtained as a yellow oil, was fractionated and yielded 61 g (68%) of pure 2-(2-formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene having a woody, earthy fragrance; boiling point 0.2 = 64°-65° C; nD20 = 1.4888; IRfilm : νmax = 3080, 2725, 1725, 1642, 1440, 1370, 1060 and 895 cm-1.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][C:6]([CH3:10])(O)[C:5]1=[CH2:11])([CH3:3])=[CH2:2].[CH:12]([O:14]CC)=[CH2:13]>P(=O)(O)(O)O>[CH:12]([CH2:13][CH2:11][C:5]1[CH:4]([C:1]([CH3:3])=[CH2:2])[CH2:8][CH2:7][C:6]=1[CH3:10])=[O:14]

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
C(=C)(C)C1C(C(CC1)(O)C)=C
Name
Quantity
72 g
Type
reactant
Smiles
C(=C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C
CUSTOM
Type
CUSTOM
Details
this took about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
(about 100 minutes)
Duration
100 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched
WASH
Type
WASH
Details
washed with aqueous bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product (110 g), obtained as a yellow oil

Outcomes

Product
Name
Type
product
Smiles
C(=O)CCC1=C(CCC1C(=C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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